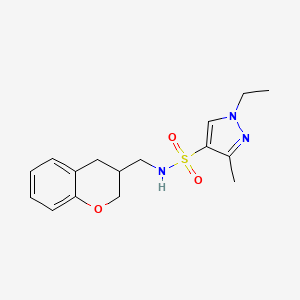

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves multi-step chemical reactions that incorporate various functional groups and metal complexes to achieve desired structures and biological activities. For instance, Büyükkıdan et al. (2017) reported the synthesis of a sulfonamide compound with carbonic anhydrase inhibitory properties from a pyrazole-based sulfonamide and its metal complexes, highlighting the importance of structural modification for biological activity (Büyükkıdan et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for understanding their chemical behavior and interaction with biological targets. Quantum mechanical calculations and spectroscopic methods (FT-IR, FT-Raman, UV) are often employed to investigate the structural parameters and vibrational frequencies of these compounds. Govindasamy and Gunasekaran (2015) utilized Density Functional Theory (DFT) to obtain structural parameters and vibrational frequencies for a sulfonamide compound, providing insights into its molecular structure and reactivity (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

The chemical reactions involving sulfonamide compounds can lead to various derivatives with significant biological activities. Mert et al. (2016) synthesized a series of pyrazole-sulfonamides and investigated their inhibitory effects on carbonic anhydrase isozymes, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Mert et al., 2016).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Derivatives incorporating the sulfamoyl moiety have been synthesized for potential use as antimicrobial agents. For instance, a study aimed at creating new heterocyclic compounds suitable for antimicrobial applications via the synthesis of compounds bearing a sulfamoyl moiety showed promising results in vitro for both antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Carbonic Anhydrase Inhibition

Compounds derived from this structure have been studied for their inhibitory effect on carbonic anhydrase isozymes I and II, showing potent activity. A study synthesizing metal complexes of pyrazole-based sulfonamide demonstrated more effective inhibitory activity on human carbonic anhydrase isoenzymes than the free ligand, suggesting potential applications in treating diseases where carbonic anhydrase activity is implicated (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Novel Antibacterial and Antiproliferative Agents

Further research into sulfonamide derivatives has led to the synthesis of novel compounds with significant antibacterial and antiproliferative activities. A study involving the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives revealed compounds with potent cytotoxic activity against various human cell lines, highlighting the therapeutic potential of these derivatives (Abd El-Gilil, 2019).

properties

IUPAC Name |

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-3-19-10-16(12(2)18-19)23(20,21)17-9-13-8-14-6-4-5-7-15(14)22-11-13/h4-7,10,13,17H,3,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBBTWIHEXARQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)NCC2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)